molecular formula C2H7N3O B14706630 Hydrazinecarboxamide, 2-methyl- CAS No. 22718-41-8

Hydrazinecarboxamide, 2-methyl-

Cat. No.: B14706630
CAS No.: 22718-41-8
M. Wt: 89.10 g/mol
InChI Key: RKNBYEDXBCUNQB-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-methyl- is a chemical compound with the molecular formula C2H7N3O. It is a derivative of hydrazinecarboxamide, where a methyl group is attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazinecarboxamide, 2-methyl- can be synthesized through several methods. One common method involves the reaction of semicarbazide hydrochloride with methyl isocyanate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of hydrazinecarboxamide, 2-methyl- often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization and filtration to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Hydrazinecarboxamide, 2-methyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Hydrazinecarboxamide, 2-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of hydrazinecarboxamide, 2-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Hydrazinecarboxamide, 2-methyl- can be compared with other similar compounds, such as:

Uniqueness: Hydrazinecarboxamide, 2-methyl- is unique due to its specific methyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

22718-41-8

Molecular Formula

C2H7N3O

Molecular Weight

89.10 g/mol

IUPAC Name

methylaminourea

InChI

InChI=1S/C2H7N3O/c1-4-5-2(3)6/h4H,1H3,(H3,3,5,6)

InChI Key

RKNBYEDXBCUNQB-UHFFFAOYSA-N

Canonical SMILES

CNNC(=O)N

Origin of Product

United States

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